1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine
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Overview
Description
1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine is an organic compound with the molecular formula C14H20N2 It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a 1,2,3,4-tetrahydronaphthalen-1-yl group
Mechanism of Action
Target of Action
The primary target of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine is the sigma-2 receptor . Sigma receptors are a unique family of proteins that have been implicated in various disease states, including cancer and neurological disorders .
Biochemical Pathways
Given its interaction with sigma-2 receptors, it is likely that it influences pathways related to cell proliferation and apoptosis, as these are known functions of sigma-2 receptors .
Result of Action
Given its interaction with sigma-2 receptors, it may influence cell proliferation and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine can be synthesized through a multi-step process. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene with piperazine in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may involve solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can produce a variety of piperazine derivatives with different functional groups .
Scientific Research Applications
1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,2,3,4-Tetrahydronaphthalen-2-YL)piperazine
- 1-(1,2,3,4-Tetrahydronaphthalen-3-YL)piperazine
- 1-(1,2,3,4-Tetrahydronaphthalen-4-YL)piperazine
Uniqueness
1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine is unique due to its specific structural configuration, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for various molecular targets, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-2,4,6,14-15H,3,5,7-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLBLNFCUXJHHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573179 |
Source
|
Record name | 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187221-31-4 |
Source
|
Record name | 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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